REACTION_SMILES
|
[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH:22]([OH:23])([CH3:24])[CH3:25].[K+:6].[Ru+2:26].[c:7]1([C:13]([CH3:14])=[N:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[c:7]1([CH:13]([CH3:14])[NH:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ru+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=Nc1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Nc1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH:22]([OH:23])([CH3:24])[CH3:25].[K+:6].[Ru+2:26].[c:7]1([C:13]([CH3:14])=[N:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[c:7]1([CH:13]([CH3:14])[NH:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ru+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=Nc1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Nc1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |